

Elacestrant treatment duration discontinuation criteria

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Compound Focus: Elacestrant

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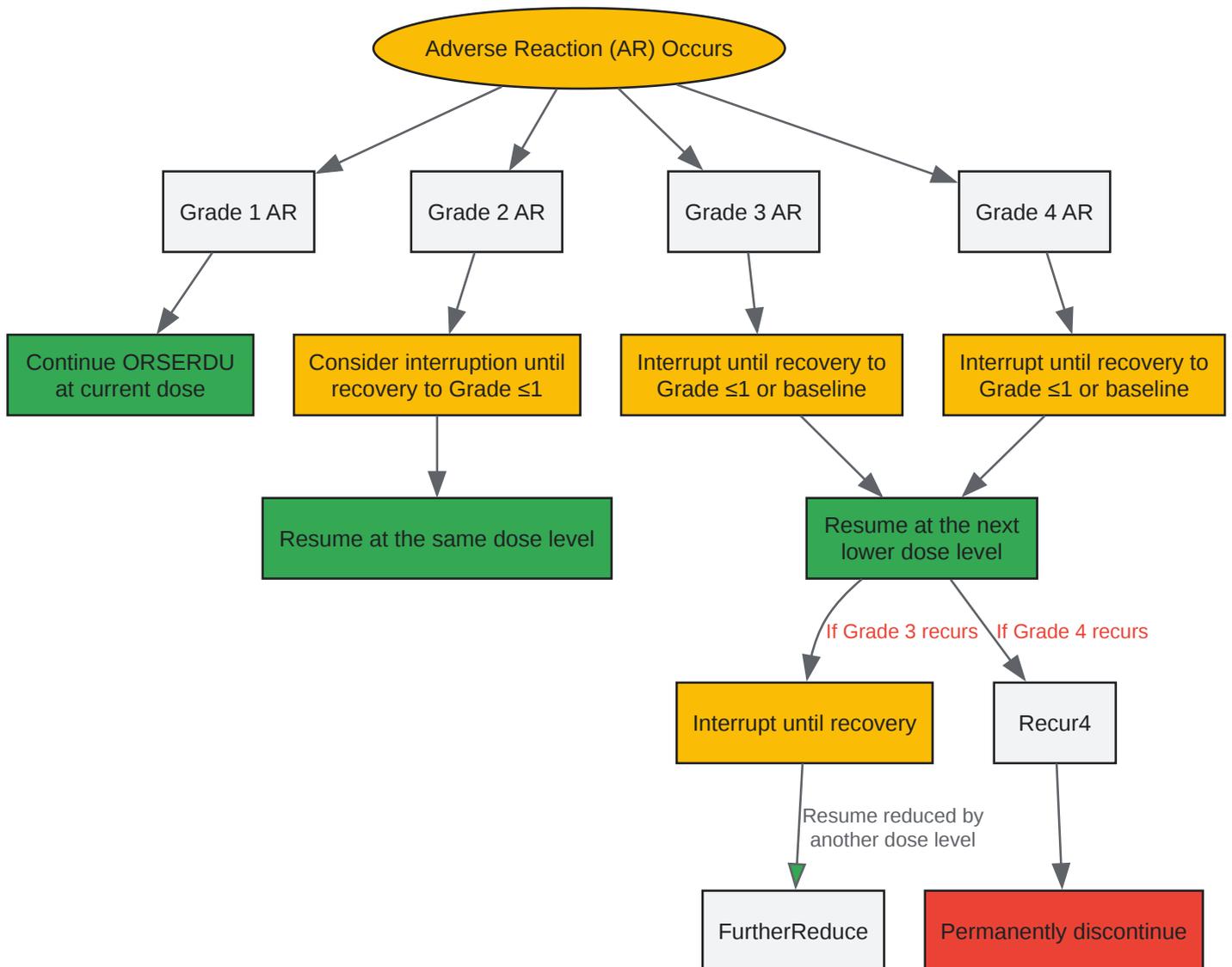
Elacestrant Treatment Protocol: Key Facts

The table below summarizes the core principles for administering **elacestrant** in clinical studies.

Aspect	Protocol Specification
Standard Dosage	345 mg, taken orally once daily [1] [2].
Treatment Duration	Continue until disease progression or unacceptable toxicity [1] [2].
Administration	With food to reduce incidence and severity of nausea [1]. Tablets must be swallowed whole [1].
Patient Selection	Treatment is indicated for postmenopausal women or adult men with ER+/HER2-, ESR1-mutated advanced or metastatic breast cancer, following at least one line of endocrine therapy. Presence of ESR1 mutation must be confirmed using an FDA-approved test [1].

Discontinuation & Dosage Modification Criteria

Dosage adjustments are a critical strategy for managing adverse reactions and avoiding premature treatment discontinuation. The following flowchart outlines the decision-making process for managing adverse reactions (ARs), based on their severity (graded from 1 to 4) [1].



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The specific dose levels for reduction are [1]:

- **Starting Dose:** 345 mg once daily (one 345 mg tablet).
- **First Reduction:** 258 mg once daily (three 86 mg tablets).
- **Second Reduction:** 172 mg once daily (two 86 mg tablets).
- If further reduction below 172 mg is required, treatment should be **permanently discontinued** [1].

Efficacy Data from Clinical Trials

The phase III EMERALD trial established the efficacy of **elacestrant**, particularly in patients with **ESR1 mutations**. The table below summarizes key efficacy outcomes [3] [4].

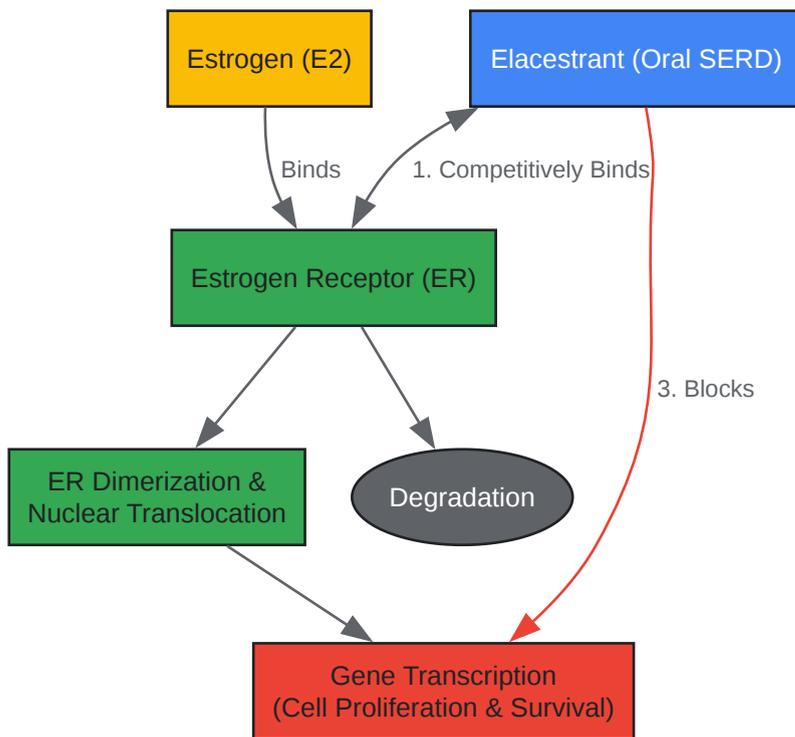
Population	Intervention	Comparator (SoC)	Progression-Free Survival (PFS)	Hazard Ratio (HR)
All Patients (N=477)	Elacestrant	Fulvestrant or Aromatase Inhibitor	Significantly prolonged	0.70 (95% CI, 0.55 to 0.88; P=.002) [3]
Patients with ESR1 mutation (n=228)	Elacestrant	Fulvestrant or Aromatase Inhibitor	Significantly prolonged	0.55 (95% CI, 0.39 to 0.77; P=.0005) [3]

| **Real-World Data (ESR1m)** (N=742) | **Elacestrant** | - | Median rwTTD*: 4.60 months Median rwTTNT: 6.43 months | - [4] |

*Real-World Time to Treatment Discontinuation (rwTTD); Real-World Time to Next Treatment (rwTTNT). Real-world outcomes were comparable to or exceeded the PFS from the EMERALD trial, which showed a median PFS of 3.8 months for **elacestrant** vs. 1.9 months for SoC [4].

Mechanism of Action & Experimental Insights

Understanding the molecular mechanism of **elacestrant** is key for research applications. The following diagram illustrates its action as an oral Selective Estrogen Receptor Degradar (SERD).



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Key experimental insights confirm its mechanism and utility:

- **Overcoming ESR1 Mutations:** Preclinical studies show **elacestrant** is effective in tumor models harboring ESR1 mutations (like Y537S), which are a common mechanism of resistance to aromatase inhibitors [5].
- **Pure Antagonist Profile:** In vitro assays (e.g., using Ishikawa endometrial cells) confirmed that **elacestrant**, unlike tamoxifen, has no agonist activity and is a pure anti-estrogen [5].
- **Combination Potential:** Research suggests **elacestrant** enhances the antiproliferative effect of CDK4/6 inhibitors and can inhibit the growth of palbociclib-resistant cells, supporting its investigation in combination therapies [5] [6].

Safety & Monitoring Protocols

A rigorous safety monitoring protocol is essential for the management of patients on **elacestrant**.

Category	Recommendation
Common Adverse Reactions (≥10%)	Musculoskeletal pain (41%), nausea (35%), increased cholesterol (30%), increased AST (29%), increased triglycerides (27%), fatigue (26%), vomiting (19%) [1].
Required Monitoring	Lipid Profile: Check before starting and periodically during treatment due to risk of dyslipidemia [1]. Liver Function Tests (LFTs): Monitor AST and ALT [1].
Post-Marketing Safety (FAERS Data)	Commonly reported AEs not on the original label include disease progression, drug ineffectiveness, arthralgia, and increased tumor marker levels [7].
Drug Interactions	Avoid concomitant use with strong or moderate CYP3A4 inducers and inhibitors , as they can significantly alter elacestrant plasma concentrations [1] [2].

Research Implications & Conclusion

For researchers and drug developers, the data on **elacestrant** highlights several key points:

- **Biomarker-Driven Efficacy:** The pronounced benefit in **ESR1-mutant tumors** underscores the necessity of robust molecular profiling for patient selection in clinical trials [3] [6].
- **Real-World Validation:** Real-world time-to-next-treatment data that matches or exceeds clinical trial PFS reinforces the drug's effectiveness in more heterogeneous populations [4].
- **Future Directions:** Research is actively exploring **elacestrant** in combination with other targeted agents (e.g., CDK4/6, PI3K, and mTOR inhibitors) to overcome or delay resistance, particularly in tumors with co-occurring genetic alterations like **PIK3CA mutations** [5] [4] [6].

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